molecular formula C24H24N4O B2558847 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea CAS No. 1798023-90-1

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea

Cat. No.: B2558847
CAS No.: 1798023-90-1
M. Wt: 384.483
InChI Key: LYFOJTRINQTPCB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea is a synthetic small molecule built around the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a structure of high significance in medicinal chemistry and drug discovery. The 7-azaindole core is a privileged structure known for its ability to engage in hydrogen bonding, which often allows it to mimic the activity of endogenous purines. This makes it a valuable bioisostere for indoles and pyrrolopyrimidines in the design of kinase inhibitors . Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a range of therapeutically relevant kinase targets, such as the Fibroblast Growth Factor Receptors (FGFRs) , Colony Stimulated Factor 1 Receptor (CSF1R), and B-Raf . These pathways are critical in oncology, and targeting them represents a promising strategy for cancer therapy. The specific biological activity of this compound is anticipated to be influenced by the unique combination of its 7-azaindole core and the benzhydrylurea side chain, which may modulate its selectivity and potency towards specific enzymatic targets. Researchers can leverage this compound as a key intermediate or functional probe in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for the treatment of cancer and other proliferative diseases. Please note that the specific mechanism of action, binding affinity, and primary research applications for this exact compound require further experimental characterization and validation.

Properties

IUPAC Name

1-benzhydryl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c29-24(26-16-8-17-28-18-14-21-13-7-15-25-23(21)28)27-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-15,18,22H,8,16-17H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFOJTRINQTPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 1H-Pyrrolo[2,3-b]Pyridine Scaffold

The pyrrolo[2,3-b]pyridine heterocycle serves as the foundational scaffold for this compound. Source outlines a robust method for synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives via cyclization reactions. Initial steps involve treating pyrrolo[2,3-b]pyridine (2 ) with m-chloroperoxybenzoic acid to form an intermediate m-chlorobenzoate salt (3 ), followed by chlorination using phosphorus oxychloride to yield 4-chloropyrrolo[2,3-b]pyridine (4 ). Subsequent functionalization at the 1-position is achieved through nucleophilic substitution with a propylamine derivative under basic conditions, introducing the 3-aminopropyl side chain.

Functionalization of the Propyl Side Chain

The 3-aminopropyl moiety is critical for conjugating the urea group. Source describes alkylation strategies using 1-bromo-3-chloropropane in tetrahydrofuran (THF) with sodium hydride as a base, achieving yields >75%. Alternatively, Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate coupling of alcohols to amines, though this method is less favored due to stoichiometric byproduct formation.

Urea Bridge Formation with Benzhydryl Amine

The final step involves coupling the 3-aminopropyl-pyrrolo[2,3-b]pyridine intermediate with benzhydryl isocyanate. Source provides a detailed protocol for urea synthesis:

  • Reagent Preparation : Benzhydryl isocyanate is synthesized by treating benzhydrylamine with triphosgene in dichloromethane at 0°C.
  • Coupling Reaction : The intermediate amine (1.0 equiv) reacts with benzhydryl isocyanate (1.2 equiv) in anhydrous THF under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12 hours, yielding the target urea after column chromatography (SiO₂, ethyl acetate/hexanes).

Alternative methods from Source utilize carbodiimide-mediated coupling (EDCI/HOBt) between the amine and pre-formed benzhydryl carbamate, though this approach requires stringent moisture control.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and purity:

Step Method Conditions Yield Purity (HPLC)
Core scaffold synthesis POCl₃-mediated chlorination Reflux, 6h 68% 95%
Propyl chain addition Alkylation (NaH/THF) 0°C to RT, 12h 78% 97%
Urea formation Isocyanate coupling RT, 12h, DMAP catalyst 82% 99%
Urea formation EDCI/HOBt activation RT, 24h, N₂ atmosphere 65% 93%

Data aggregated from Sources highlight the superiority of isocyanate coupling for urea bond formation, offering higher yields and purity compared to carbodiimide-based methods.

Analytical Validation and Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, CDCl₃): δ 7.74 (d, J = 8.5 Hz, pyrrolo-H), 7.43–7.07 (m, benzhydryl aromatic protons), 5.48 (s, urea NH).
    • ¹³C NMR : Carbonyl resonance at δ 162.5 ppm confirms urea formation.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₂₄H₂₃N₅O: [M+H]⁺ 398.1978; Found: 398.1981.
  • HPLC Purity : >99% under gradient elution (acetonitrile/water + 0.1% TFA).

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions during urea formation generate trace amounts of biuret derivatives. Source recommends using excess isocyanate (1.5 equiv) and rigorous exclusion of moisture to suppress side reactions.
  • Purification : Silica gel chromatography remains the standard, though Source notes that reverse-phase HPLC improves purity for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolo[2,3-b]pyridine moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Structure Representation

ComponentStructure
Pyrrolo[2,3-b]pyridine Pyrrolo Structure
Benzhydrylurea Benzhydrylurea Structure

Target of Action

The primary targets of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play critical roles in various cellular processes, including cell proliferation and migration.

Mode of Action

This compound acts as an inhibitor of FGFR activity, influencing the FGFR signaling pathway. By inhibiting this pathway, the compound can induce apoptosis and inhibit cell proliferation in cancer cells.

Biochemical Pathways Affected

The inhibition of FGFR signaling pathways can disrupt processes such as:

  • Cell Proliferation : Reducing the growth rate of cancer cells.
  • Angiogenesis : Impairing the formation of new blood vessels that supply tumors.
  • Cell Migration : Preventing metastasis in cancer progression.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways associated with tumor growth.

Biological Research

The compound is studied for its enzyme inhibition properties and receptor modulation capabilities. Research indicates that derivatives containing the pyrrolo[2,3-b]pyridine framework may act as inhibitors of focal adhesion kinase (FAK), a significant target in cancer therapy.

Industrial Applications

In addition to its medicinal applications, this compound can serve as a building block in the synthesis of more complex molecules or materials in industrial chemistry.

Anticancer Activity Study

A study published in Cancer Research evaluated various derivatives of pyrrolo[2,3-b]pyridine for their ability to inhibit cancer cell proliferation. The findings indicated that this compound significantly reduced the viability of several cancer cell lines by inducing apoptosis.

Focal Adhesion Kinase Inhibition Study

Another research article focused on optimizing pyrrolo[2,3-b]pyridine derivatives for enhanced FAK inhibition. The study highlighted that specific substitutions on the pyrrole ring could dramatically increase potency and selectivity against FAK.

Mechanism of Action

The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular signaling pathways, leading to the desired biological effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Observations :

Functional Groups: The target compound’s urea group distinguishes it from analogs with pyrrolidine-2,5-dione cores. The benzhydryl substituent in the target compound is bulkier than the indole or methoxy-indole groups in analogs, which may influence solubility and membrane permeability .

Chain Length and Yield :

  • Ethyl chains (C2) generally yielded higher synthesis efficiency (e.g., compound 6 : 65% vs. compound 5 : 46%), suggesting shorter chains may reduce steric hindrance during reactions .
  • Propyl chains (C3) in the target compound may balance flexibility and stability, though synthetic yields remain unreported.

Melting Points :

  • Melting points correlate with substituent polarity. For example, compound 6 (indole, C2) has a high melting point (233–235°C), likely due to π-π stacking, while methoxy-substituted analogs (e.g., 7–9 ) show lower values .

Biological Implications :

  • While the target compound’s activity is uncharacterized, analogs with indole substituents demonstrate affinity for kinase targets, implying that the benzhydrylurea variant may exhibit distinct selectivity profiles .

Biological Activity

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrrolo[2,3-b]pyridine moiety with a benzhydrylurea group, which may confer distinct pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}

This structure includes:

  • A pyrrolo[2,3-b]pyridine core
  • A benzhydrylurea functional group

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine framework may act as inhibitors of focal adhesion kinase (FAK) , a critical target in cancer therapy. FAK is involved in cell adhesion and migration, making it a significant player in tumor progression and metastasis. The inhibition of FAK can disrupt these processes, potentially leading to reduced tumor growth and spread .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits submicromolar potency against FAK. This potency is attributed to the compound's ability to bind effectively to the hinge region of the FAK enzyme .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar derivatives is essential. Below is a summary table highlighting key differences in biological activity among related compounds.

Compound NameStructure TypeFAK Inhibition PotencyOther Activities
This compoundPyrrolo[2,3-b]pyridineSubmicromolarPotential anticancer
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylaminePyrrolo[2,3-b]pyridineMicromolarModerate anticancer
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylcarbamatePyrrolo[2,3-b]pyridineHigher than micromolarAntimicrobial

Case Studies

Several studies have investigated the biological activities of pyrrolo[2,3-b]pyridine derivatives. For instance:

  • Study on Anticancer Activity : A study published in Cancer Research evaluated various derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that this compound significantly reduced the viability of several cancer cell lines by inducing apoptosis .
  • FAK Inhibition Study : Another research article focused on the structural optimization of pyrrolo[2,3-b]pyridine derivatives for enhanced FAK inhibition. The study highlighted that specific substitutions on the pyrrole ring could dramatically increase potency and selectivity against FAK .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Alkylation : Reacting 1H-pyrrolo[2,3-b]pyridine with 1-bromo-3-chloropropane under NaH/THF conditions to introduce the propyl chain .
  • Urea Formation : Coupling the intermediate with benzhydryl isocyanate in dry DCM using catalytic DMAP.
  • Purification : Column chromatography (silica gel, DCM/EtOAc gradient) followed by recrystallization (EtOH/H2O) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign pyrrolo[2,3-b]pyridine protons (e.g., δ 7.23–8.21 for aromatic Hs) and benzhydryl urea NH signals (δ ~5.5–6.5, broad) .
  • HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm error .
  • FT-IR : Validate urea C=O stretch (~1640–1680 cm<sup>-1</sup>) and N-H bends (~3300 cm<sup>-1</sup>) .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Quantify via UV-Vis at λmax (e.g., 270 nm) .
  • Stability : Incubate at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare peak areas pre/post incubation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance target affinity for kinase inhibition?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2, -F) at the pyrrolo[2,3-b]pyridine C-3 position to improve interactions with kinase ATP-binding pockets .
  • In Vitro Assays : Test inhibitory activity against CDK4/6 or VEGFR1/2/3 using fluorescence polarization assays (ATP concentration: 10 µM) .
  • Molecular Docking : Compare binding poses (e.g., Glide/SP mode) to identify critical H-bonds with kinase hinge regions .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Control variables like ATP concentration (1 mM vs. 10 µM) and incubation time (30 vs. 60 min) to minimize variability .
  • Orthogonal Validation : Confirm IC50 values using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., MTT proliferation assay) methods .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer :

  • Hyphenated Techniques : Use LC-MS/MS (ESI+ mode) to detect sulfonamide byproducts (e.g., from incomplete urea coupling) with LOD ≤0.1% .
  • NMR Purity Assessment : Compare <sup>1</sup>H NMR integrals of the main compound vs. impurities (e.g., residual solvents) .

Q. Which in vitro models best predict in vivo pharmacokinetics?

  • Methodological Answer :

  • Caco-2 Permeability : Assess apical-to-basolateral transport (Papp) to estimate intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Q. How to design toxicity studies for early-stage development?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity in HEK293 and HepG2 cells (72-hour exposure, IC50 vs. positive control) .
  • hERG Inhibition : Use patch-clamp electrophysiology (IC50 threshold: >30 µM) to assess cardiac risk .

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